[(2-Chloropyridin-3-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(2-Chloropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 2-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: 2-chloropyridine, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, under reflux conditions.
Procedure: 2-chloropyridine is reacted with formaldehyde and methylamine in the presence of a catalyst, typically an acid such as hydrochloric acid, to form (2-Chloropyridin-3-yl)methylamine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2-Chloropyridin-3-yl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Catalysts and Solvents: Industrial-grade catalysts and solvents are employed to optimize the reaction yield and purity.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(2-Chloropyridin-3-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chloropyridin-3-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
2-Chloropyridine: A precursor in the synthesis of the compound.
N-Methylpyridin-3-amine: A related compound with similar structural features.
Pyridine Derivatives: Other derivatives of pyridine with different substituents and functional groups.
The uniqueness of (2-Chloropyridin-3-yl)methylamine dihydrochloride lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11Cl3N2 |
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Molecular Weight |
229.5 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-9-5-6-3-2-4-10-7(6)8;;/h2-4,9H,5H2,1H3;2*1H |
InChI Key |
RJNKAEJWBOIUPG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC=C1)Cl.Cl.Cl |
Origin of Product |
United States |
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